Piriprost potassium
Overview
Description
- It is chemically represented as C₂₆H₃₄KNO₄ and has a molecular weight of 463.65 g/mol .
- This compound inhibits the release of both leukotrienes and histamine from isolated porcine lung cells, with an IC₅₀ (half-maximal inhibitory concentration) of 0.11 μM .
Piriprost potassium: is an inhibitor of leukotriene synthesis. Leukotrienes are lipid mediators involved in inflammation and immune responses.
Scientific Research Applications
- Piriprost potassium has applications in various fields:
Medicine: It may be explored for its anti-inflammatory properties, especially related to leukotriene inhibition.
Biology: Researchers might investigate its effects on immune responses and cellular signaling pathways.
Industry: Its potential use in pharmaceuticals or as a research tool warrants further exploration.
Mechanism of Action
Target of Action
Piriprost potassium primarily targets 5-lipoxygenase (5-LO) . This enzyme plays a crucial role in the synthesis of leukotrienes, a family of eicosanoid inflammatory mediators produced in leukocytes . Leukotrienes act on a subfamily of G protein-coupled receptors .
Mode of Action
This compound inhibits the activity of 5-lipoxygenase . It decreases the production of 5-hydroxyeicosatetraenoic acid (a 5-lipoxygenase product) by 53% , thereby reducing the synthesis of leukotrienes .
Biochemical Pathways
By inhibiting 5-lipoxygenase, this compound disrupts the leukotriene synthesis pathway . This leads to a decrease in the release of both leukotrienes and histamine from isolated porcine lung cells .
Result of Action
The inhibition of leukotriene synthesis by this compound results in a decrease in inflammation and allergic responses . It also increases alkaline phosphatase (ALP) activity in cultured endometrial stromal cells .
Biochemical Analysis
Biochemical Properties
Piriprost potassium interacts with various biomolecules, most notably enzymes such as 5-lipoxygenase . It inhibits the release of both leukotriene and histamine from isolated porcine lung cells . The IC50 of this compound, which is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, is 0.11 μM .
Cellular Effects
In cellular processes, this compound has been observed to increase the activity of alkaline phosphatase (ALP) in cultured endometrial stromal cells . This suggests that this compound can influence cell function, potentially impacting cell signaling pathways and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of leukotriene synthesis . This involves binding interactions with biomolecules, specifically the enzyme 5-lipoxygenase, leading to changes in gene expression and enzyme activity .
Metabolic Pathways
This compound is involved in the arachidonic acid metabolism pathway . It interacts with enzymes such as 5-lipoxygenase
Preparation Methods
- The synthetic routes for Piriprost potassium are not widely documented. it is typically prepared through chemical synthesis.
- Industrial production methods may involve modifications of existing synthetic pathways or optimization for large-scale production.
Chemical Reactions Analysis
- Piriprost potassium likely undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions are not explicitly reported in the literature.
- Major products formed from these reactions would depend on the specific reaction type and conditions.
Comparison with Similar Compounds
- Unfortunately, specific similar compounds are not mentioned in the available literature.
- Highlighting Piriprost potassium’s uniqueness would require further comparative studies.
Properties
IUPAC Name |
potassium;5-[(4R,5R)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-1-phenyl-5,6-dihydro-4H-cyclopenta[b]pyrrol-2-yl]pentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35NO4.K/c1-2-3-5-13-21(28)15-16-22-23-17-20(12-8-9-14-26(30)31)27(24(23)18-25(22)29)19-10-6-4-7-11-19;/h4,6-7,10-11,15-17,21-22,25,28-29H,2-3,5,8-9,12-14,18H2,1H3,(H,30,31);/q;+1/p-1/b16-15+;/t21-,22+,25+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJDMFZMRXDIKI-FFGYHVHASA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC2=C1C=C(N2C3=CC=CC=C3)CCCCC(=O)[O-])O)O.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC2=C1C=C(N2C3=CC=CC=C3)CCCCC(=O)[O-])O)O.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34KNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88851-62-1 | |
Record name | Piriprost potassium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088851621 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PIRIPROST POTASSIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZYM2BH34M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Piriprost potassium?
A1: this compound functions as a selective inhibitor of 5-lipoxygenase [, , ]. This enzyme plays a crucial role in the arachidonic acid cascade, specifically in the conversion of arachidonic acid to leukotrienes, potent inflammatory mediators. By inhibiting 5-lipoxygenase, this compound reduces the production of leukotrienes, such as Leukotriene B4 (LTB4), thereby mitigating inflammatory responses.
Q2: How does the inhibitory effect of this compound on 5-lipoxygenase translate to observable effects in cells, particularly neutrophils?
A2: Studies using human polymorphonuclear neutrophils (PMNs) demonstrated that while Arachidonic Acid (AA) can directly induce granule exocytosis (a process related to inflammatory responses) in these cells, this activation was unaffected by this compound []. This suggests that while this compound effectively inhibits 5-lipoxygenase and downstream LTB4 production, AA may stimulate PMN degranulation through a 5-lipoxygenase-independent pathway.
Q3: Are there noticeable variations in the response to this compound across different strains of mice?
A3: Studies focusing on the release of neutrophil chemoattractant activity by bronchoalveolar macrophages (BAM) from different mouse strains revealed interesting observations []. While this compound effectively inhibited chemoattractant release and LTB4 production in C57BL/6 mice, its effects were less consistent in other strains. In BALB/c mice, a higher concentration of this compound was required to observe significant inhibition, while in DBA/2 mice, the drug inhibited chemoattractant activity but not LTB4 production. These findings highlight the importance of considering strain-specific variations when investigating the effects of this compound.
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